molecular formula C10H6F3NOS B3906490 3-[2-(2-thienyl)vinyl]-5-(trifluoromethyl)isoxazole

3-[2-(2-thienyl)vinyl]-5-(trifluoromethyl)isoxazole

Cat. No.: B3906490
M. Wt: 245.22 g/mol
InChI Key: SPEQNZICDFNQSP-ONEGZZNKSA-N
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Description

“3-[2-(2-thienyl)vinyl]-5-(trifluoromethyl)isoxazole” is a compound that contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . It also has a trifluoromethyl group attached to the 5-position of the isoxazole ring . The 2-position of the isoxazole ring is connected to a vinyl group, which is further connected to a thienyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the isoxazole ring, possibly through a cyclization reaction. The trifluoromethyl group could be introduced using a trifluoromethylation reagent. The vinyl group connected to the thienyl group could be formed through a coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoxazole ring, the trifluoromethyl group, and the vinyl group connected to the thienyl group . The exact geometry and conformation would depend on the specific synthesis conditions and the presence of any stereochemistry .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The isoxazole ring is aromatic and relatively stable. The trifluoromethyl group is electron-withdrawing, which could influence the reactivity of the isoxazole ring. The vinyl group could potentially undergo addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the trifluoromethyl group could increase its lipophilicity, which could influence its solubility and partitioning behavior. The aromatic rings could contribute to its UV-visible absorption properties .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets. If it’s intended for use in materials science, its properties would depend on its molecular structure .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended applications. If it shows promising properties as a drug or a material, further studies could be conducted to optimize its synthesis, characterize its properties, and evaluate its performance .

Properties

IUPAC Name

3-[(E)-2-thiophen-2-ylethenyl]-5-(trifluoromethyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NOS/c11-10(12,13)9-6-7(14-15-9)3-4-8-2-1-5-16-8/h1-6H/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEQNZICDFNQSP-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC2=NOC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C2=NOC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(2-thienyl)vinyl]-5-(trifluoromethyl)isoxazole
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3-[2-(2-thienyl)vinyl]-5-(trifluoromethyl)isoxazole
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3-[2-(2-thienyl)vinyl]-5-(trifluoromethyl)isoxazole

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